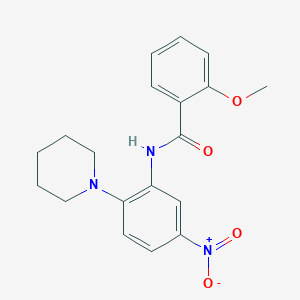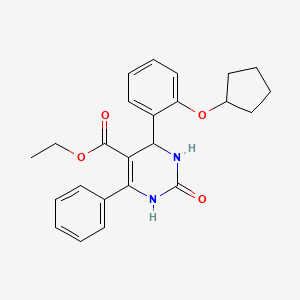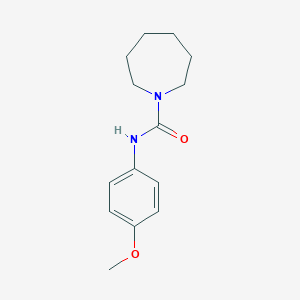![molecular formula C21H15ClN4O3 B4163763 5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163763.png)
5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Descripción general
Descripción
5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is an organic compound with a complex structure that includes a quinolinol core, a nitrophenyl group, and a pyridinylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Chlorine Atom: Chlorination of the quinolinol core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction using nitric acid and sulfuric acid.
Formation of the Pyridinylamino Group: The pyridinylamino group is attached through a nucleophilic substitution reaction involving pyridine derivatives and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, its nitrophenyl and pyridinylamino groups can interact with biological macromolecules, disrupting their normal functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-7-[(4-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
Uniqueness
5-Chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-nitrophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a compound of significant interest in research and development.
Propiedades
IUPAC Name |
5-chloro-7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-16-12-15(21(27)20-13(16)7-5-11-24-20)19(25-18-9-3-4-10-23-18)14-6-1-2-8-17(14)26(28)29/h1-12,19,27H,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVWYYXKBHAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl 4-chloro-3-[({[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4163681.png)

![Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4163687.png)

![3,3'-[(2-hydroxy-5-methoxy-3-nitrophenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163701.png)

![N-(3-{[benzyl(methyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163714.png)
![N-[4-(4-chloro-3-ethylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4163726.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4163733.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4163757.png)
![5-Chloro-7-[(2,5-dimethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163770.png)
methyl]-8-quinolinol](/img/structure/B4163771.png)
![N-(2-methyl-1-{4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163774.png)
